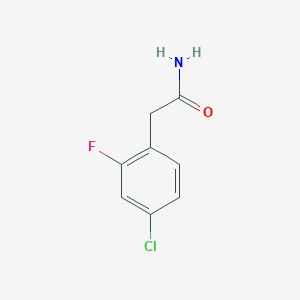![molecular formula C9H10ClN3O B8009442 n-[2-(4-Chloro-phenyl)-acetyl]-guanidine](/img/structure/B8009442.png)
n-[2-(4-Chloro-phenyl)-acetyl]-guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[2-(4-Chloro-phenyl)-acetyl]-guanidine: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a guanidine group attached to a 4-chlorophenyl-acetyl moiety, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(4-Chloro-phenyl)-acetyl]-guanidine typically involves the reaction of 4-chlorophenylacetic acid with guanidine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: n-[2-(4-Chloro-phenyl)-acetyl]-guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Applications De Recherche Scientifique
n-[2-(4-Chloro-phenyl)-acetyl]-guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of n-[2-(4-Chloro-phenyl)-acetyl]-guanidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial effects. The molecular targets often include enzymes involved in cell wall synthesis or protein synthesis in bacteria .
Comparaison Avec Des Composés Similaires
- n-[2-(4-Bromo-phenyl)-acetyl]-guanidine
- n-[2-(4-Methyl-phenyl)-acetyl]-guanidine
- n-[2-(4-Fluoro-phenyl)-acetyl]-guanidine
Comparison: n-[2-(4-Chloro-phenyl)-acetyl]-guanidine is unique due to the presence of the chloro group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs with different substituents. For instance, the chloro group can enhance the compound’s binding affinity to specific enzymes, making it a more potent inhibitor .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(diaminomethylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-7-3-1-6(2-4-7)5-8(14)13-9(11)12/h1-4H,5H2,(H4,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNOHBVCPOGOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Azabicyclo[3.1.0]hexan-3-yl(3-bromophenyl)methanone](/img/structure/B8009371.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromophenyl)methanone](/img/structure/B8009372.png)
![methyl 2-[(5-amino-1H-pyrazole-4-carbonyl)amino]propanoate](/img/structure/B8009382.png)





![Methyl 2-[(5-aminopyridine-3-carbonyl)amino]propanoate](/img/structure/B8009432.png)





